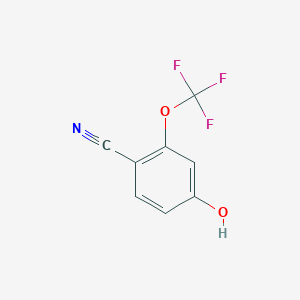

4-Hydroxy-2-(trifluoromethoxy)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)14-7-3-6(13)2-1-5(7)4-12/h1-3,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYQPBYLDOCYGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 4-Hydroxy-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications

Author's Note: This technical guide addresses the core attributes of fluorinated benzonitriles, a class of compounds of significant interest in modern chemical research. The initial topic of inquiry was 4-Hydroxy-2-(trifluoromethoxy)benzonitrile (CAS No. 1261648-89-8). While this compound is commercially available, detailed public-domain technical literature regarding its synthesis and specific applications is limited. Therefore, to provide a comprehensive and well-supported resource, this guide will focus on its close and extensively documented structural analogue, 4-Hydroxy-2-(trifluoromethyl)benzonitrile (CAS No. 320-42-3). The principles, synthetic logic, and applications discussed herein are highly relevant to researchers working with either molecule, given the analogous electronic and steric properties of the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.

Compound Profile and Physicochemical Properties

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a bifunctional aromatic compound featuring a nitrile, a hydroxyl, and a trifluoromethyl group. This specific arrangement of electron-withdrawing groups (-CF3, -CN) and an electron-donating group (-OH) creates a molecule with unique reactivity and utility as a chemical intermediate.

| Property | Value | Reference(s) |

| CAS Number | 320-42-3 | [1][2][3][4] |

| Molecular Formula | C₈H₄F₃NO | [1][4] |

| Molecular Weight | 187.12 g/mol | [1] |

| Appearance | White to pale cream solid/powder | [4] |

| Melting Point | 119.5-125.5 °C | [4] |

| Synonyms | 2-Cyano-5-hydroxybenzotrifluoride, 4-Cyano-3-(trifluoromethyl)phenol | [1][2] |

| Purity (Typical) | ≥97% | [4] |

Synthesis Pathway and Experimental Protocol

The most logical and field-proven approach to synthesizing 4-Hydroxy-2-(trifluoromethyl)benzonitrile is a two-step sequence starting from the commercially available 4-Amino-2-(trifluoromethyl)benzonitrile (CAS No. 654-70-6). This pathway leverages the classic Sandmeyer reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide range of functionalities via a diazonium salt intermediate.[4][5][6]

Strategic Rationale

The choice of 4-Amino-2-(trifluoromethyl)benzonitrile as a precursor is strategic.[1][2] This starting material already contains the required trifluoromethyl and nitrile groups in the correct orientation. The Sandmeyer reaction provides a high-yielding and reliable method for the specific conversion of the amino group to a hydroxyl group without disturbing the other functionalities. The process involves two distinct, well-understood transformations: diazotization and subsequent hydrolysis.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 4-Hydroxy-2-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established chemical principles and must be adapted and optimized by an experienced synthetic chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Diazotization of 4-Amino-2-(trifluoromethyl)benzonitrile

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of concentrated sulfuric acid in water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq.) to the cold acid solution with vigorous stirring. Ensure the temperature is maintained below 5 °C. Stir until a fine, uniform slurry is formed.

-

Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq.) in cold water. Add this solution dropwise to the reaction slurry via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 5 °C to prevent premature decomposition of the diazonium salt.

-

Confirmation: After the addition is complete, stir the mixture for an additional 30-60 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue). The resulting solution contains the in situ generated diazonium salt and should be used immediately in the next step.

Causality: The use of a strong acid (H₂SO₄) is critical for forming nitrous acid (HNO₂) from sodium nitrite. The low temperature (0-5 °C) is essential for the stability of the diazonium salt intermediate, which is prone to decomposition and loss of N₂ gas at higher temperatures.[7]

Step 2: Hydrolysis of the Diazoniun Salt

-

Hydrolysis Setup: In a separate, larger flask, bring a volume of water to a gentle boil. For improved yields, a catalytic amount of copper(I) oxide (Cu₂O) can be added to the boiling water, although thermal hydrolysis will proceed without it.

-

Addition: Carefully and slowly add the cold diazonium salt solution from Step 1 to the boiling water. A vigorous evolution of nitrogen gas will be observed.

-

Reaction Completion: After the addition is complete, maintain the mixture at boiling for 15-30 minutes to ensure complete hydrolysis.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The product, being a solid, may precipitate. Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to yield pure 4-Hydroxy-2-(trifluoromethyl)benzonitrile.

Causality: The diazonium group is an excellent leaving group. Heating the aqueous solution provides the activation energy needed to displace the N₂ group with a water molecule, which, after deprotonation, yields the desired phenol.

Applications in Drug Discovery and Agrochemicals

The true value of 4-Hydroxy-2-(trifluoromethyl)benzonitrile lies in its role as a versatile building block for constructing more complex, high-value molecules.

Role as a Key Intermediate

The trifluoromethyl group is a "privileged" moiety in medicinal chemistry. Its incorporation into a drug candidate can significantly enhance key properties such as metabolic stability (by blocking sites of oxidation), lipophilicity (aiding membrane permeability), and binding affinity to target proteins.[8] This compound provides a scaffold where the hydroxyl and nitrile groups can be further functionalized to build out a larger molecular architecture.

Caption: Role as a building block in multi-step synthesis.

Examples of Application

-

Pharmaceuticals: This scaffold is valuable for synthesizing inhibitors of enzymes or receptor antagonists. For example, molecules containing a trifluoromethylphenyl group are found in drugs targeting kinases, ion channels, and GPCRs. The hydroxyl group serves as a handle for etherification to link the core to other pharmacophores, while the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine. A structurally related compound, 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile, showcases how this type of core is integrated into complex drug-like molecules.[9]

-

Agrochemicals: In crop protection, the trifluoromethyl group is known to enhance the efficacy of herbicides and fungicides. 4-Hydroxy-2-(trifluoromethyl)benzonitrile can be used as a precursor to synthesize new pesticides with improved potency and environmental profiles.

Safety and Handling Protocol

Trustworthiness through Self-Validation: Adherence to a strict safety protocol is non-negotiable. This protocol is based on data from safety data sheets (SDS) for structurally similar and functionally related compounds.

| Hazard Class | Description |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. |

Step-by-Step Handling Procedure:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or neoprene gloves. Inspect for tears or holes before each use.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-resistant lab coat is mandatory.

-

-

Dispensing: As a solid powder, care should be taken to avoid generating dust. Use a spatula for transfers and weigh the compound on a tared weigh boat inside the fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Spill Response: In case of a spill, cordon off the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Scoop the material into a labeled hazardous waste container. Do not use water to clean up, as this may create dust.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a high-value chemical intermediate whose strategic importance is derived from the unique combination of its functional groups. While it may not be the final active molecule, its role as a foundational building block in the synthesis of complex pharmaceuticals and agrochemicals is critical. A thorough understanding of its synthesis, reactivity, and safe handling is essential for any researcher aiming to leverage the powerful effects of the trifluoromethyl group in modern drug design and materials science.

References

- 1. nbinno.com [nbinno.com]

- 2. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]

- 3. rsc.org [rsc.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. jelsciences.com [jelsciences.com]

- 9. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile | C20H18ClF3N2O | CID 44339398 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties, in particular, are prized for their ability to significantly modulate the physicochemical and pharmacokinetic properties of bioactive molecules. These groups can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide provides a comprehensive technical overview of 4-Hydroxy-2-(trifluoromethyl)benzonitrile, a key building block in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. While the primary focus will be on the trifluoromethyl derivative due to the greater availability of public data, we will also touch upon its close analog, 4-Hydroxy-2-(trifluoromethoxy)benzonitrile.

Core Physicochemical Properties

4-Hydroxy-2-(trifluoromethyl)benzonitrile is a white to pale cream crystalline solid.[1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthetic chemistry and drug design.

| Property | Value | Source |

| CAS Number | 320-42-3 | [1][2] |

| Molecular Formula | C8H4F3NO | [1][2] |

| Molecular Weight | 187.12 g/mol | [2] |

| Melting Point | 119.5-125.5 °C | [1] |

| Appearance | White to pale cream powder | [1] |

| Purity | ≥97.5% (GC) | [1] |

| InChI Key | MDBVIOUGHSKRMT-UHFFFAOYSA-N | [1] |

| SMILES | OC1=CC(=C(C=C1)C#N)C(F)(F)F | [1] |

For its trifluoromethoxy analog, this compound, the following information has been identified:

| Property | Value | Source |

| CAS Number | 1261648-89-8 | [3] |

| Molecular Formula | C8H4F3NO2 | [3] |

| Molecular Weight | 203.12 g/mol | [3] |

| Purity | 95% | [3] |

| Appearance | Solid | [3] |

| InChI Key | LTYQPBYLDOCYGV-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

While a specific, detailed synthesis for 4-Hydroxy-2-(trifluoromethyl)benzonitrile is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles and analogous transformations. A common strategy involves the Sandmeyer reaction to introduce the nitrile group and a subsequent nucleophilic aromatic substitution or other functional group interconversion.

A hypothetical, yet chemically sound, multi-step synthesis starting from a commercially available precursor like 3-aminobenzotrifluoride is outlined below. The rationale behind this proposed pathway is to leverage well-understood and reliable reactions to construct the target molecule.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 4-Hydroxy-2-(trifluoromethyl)benzonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Sandmeyer Reaction - Synthesis of 3-Bromobenzotrifluoride from 3-Aminobenzotrifluoride

-

Rationale: The Sandmeyer reaction is a reliable method for converting an aromatic amine to a halide.

-

Procedure:

-

Dissolve 3-aminobenzotrifluoride in an aqueous solution of hydrobromic acid (HBr) and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Add the cold diazonium salt solution portion-wise to the CuBr solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation.

-

Step 2: Nitration - Synthesis of 3-Bromo-6-nitrobenzotrifluoride

-

Rationale: The trifluoromethyl group is a meta-director, and the bromine is an ortho-, para-director. Nitration is expected to occur at the position para to the bromine and meta to the trifluoromethyl group.

-

Procedure:

-

Cool a mixture of concentrated nitric acid and sulfuric acid to 0 °C.

-

Slowly add 3-bromobenzotrifluoride to the cold acid mixture with stirring.

-

After the addition is complete, allow the reaction to proceed at low temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.

-

Wash the organic layer with sodium bicarbonate solution and brine, dry, and purify by column chromatography.

-

Step 3: Cyanation - Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile

-

Rationale: The Rosenmund-von Braun reaction allows for the conversion of an aryl halide to a nitrile using copper(I) cyanide.

-

Procedure:

-

Heat a mixture of 3-bromo-6-nitrobenzotrifluoride and copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as DMF or NMP.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture, pour into a solution of ferric chloride to decompose the copper complexes, and extract the product.

-

Purify by column chromatography.

-

Step 4: Hydroxylation - Synthesis of 4-Hydroxy-2-(trifluoromethyl)benzonitrile

-

Rationale: Nucleophilic aromatic substitution of the bromo group with hydroxide. The electron-withdrawing trifluoromethyl and cyano groups activate the ring towards nucleophilic attack.

-

Procedure:

-

Heat 4-bromo-2-(trifluoromethyl)benzonitrile with an aqueous solution of sodium hydroxide (NaOH).

-

Maintain the temperature until the reaction is complete.

-

Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the phenolic product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain pure 4-hydroxy-2-(trifluoromethyl)benzonitrile.

-

Spectral Data and Interpretation

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three protons on the benzene ring. The proton ortho to the hydroxyl group will likely appear as a doublet, the proton ortho to the cyano group as a doublet of doublets, and the proton between the hydroxyl and trifluoromethyl groups as a singlet or a narrowly split multiplet. The chemical shifts would be in the range of δ 6.8-7.8 ppm.

-

Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl group would be observed, with its chemical shift being dependent on the solvent and concentration. This peak would be exchangeable with D2O.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbon of the cyano group will have a characteristic chemical shift around δ 115-120 ppm.

-

Trifluoromethyl Carbon: A quartet in the region of δ 120-130 ppm with a large C-F coupling constant.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡N Stretch: A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.

-

C-F Stretches: Strong absorption bands in the region of 1100-1350 cm⁻¹ due to the C-F bonds of the trifluoromethyl group.

-

Aromatic C-H and C=C Stretches: Typical absorptions for a substituted benzene ring.

Mass Spectrometry (Predicted)

-

Molecular Ion (M+): The mass spectrum would show a molecular ion peak at m/z 187.

-

Fragmentation: Common fragmentation patterns would include the loss of HCN (m/z 160) and potentially the loss of the trifluoromethyl group.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling 4-Hydroxy-2-(trifluoromethyl)benzonitrile and its derivatives. Based on safety data for related compounds, the following hazards should be considered:

-

Health Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4] May also cause respiratory irritation.[4]

-

Precautionary Measures:

Conclusion and Future Outlook

4-Hydroxy-2-(trifluoromethyl)benzonitrile represents a valuable and versatile building block in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique combination of a reactive hydroxyl group, a versatile nitrile moiety, and a property-modulating trifluoromethyl group makes it an attractive starting material for creating diverse molecular architectures. While detailed public data on this specific isomer is somewhat limited, its synthesis and properties can be reliably inferred from established chemical principles and data on closely related analogs. Further research into the synthesis and applications of this and the related trifluoromethoxy derivative is warranted to fully exploit their potential in the development of next-generation bioactive molecules.

References

-

Dana Bioscience. 4-(1-HYDROXY-2-METHYLPROPYL)-2-(TRIFLUOROMETHYL)BENZONITRILE 250mg. [Link]

-

AbacipharmTech. 4-Methoxy-2-(trifluoromethyl)benzonitrile. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ChemBK. Benzonitrile, 4-hydroxy-3-(trifluoromethyl)-. [Link]

Sources

4-Hydroxy-2-(trifluoromethoxy)benzonitrile structure elucidation

An In-depth Technical Guide for the Structure Elucidation of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules represent a cornerstone for innovation. The introduction of fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, can profoundly alter a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity. This compound is one such molecule, serving as a critical building block for more complex chemical entities. Its precise chemical structure, however, dictates its reactivity and utility. An unambiguous confirmation of its constitution and connectivity is therefore not merely an academic exercise but a prerequisite for its application in any research and development pipeline.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of this compound (CAS: 1261648-89-8). We will proceed from the foundational confirmation of elemental composition to the intricate details of atomic connectivity, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, and multinuclear NMR spectroscopy provides a self-validating system for structural confirmation. The causality behind each experimental choice and the interpretation of the resulting data are explained from the perspective of an experienced analytical scientist.

Hypothesized Structure and Physicochemical Properties

Before embarking on experimental analysis, we establish the hypothesis. The proposed structure and its corresponding properties, derived from its chemical formula, serve as the benchmark against which all collected data will be compared.

Table 1: Hypothesized Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1261648-89-8 | [1] |

| Molecular Formula | C₈H₄F₃NO₂ | [1] |

| Molecular Weight | 203.12 g/mol | [1] |

| Exact Monoisotopic Mass | 203.01941 Da | Calculated |

| InChI Key | LTYQPBYLDOCYGV-UHFFFAOYSA-N | [1] |

| Appearance | Solid | [1] |

The Elucidation Workflow: A Strategic Overview

A robust structure elucidation strategy is systematic. It begins with broad compositional information and progressively drills down to fine atomic-level detail. Each step logically informs the next, creating a chain of evidence that is irrefutable.

Caption: Predicted key fragmentations for [M-H]⁻ of the target molecule.

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Instrumentation: Utilize a Liquid Chromatography system coupled to an ESI-TOF mass spectrometer.

-

LC Method:

-

Column: C18, 2.1 x 50 mm, 1.8 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% NH₄OH).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid (or 0.1% NH₄OH).

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

MS Parameters:

-

Ionization Mode: ESI Positive and Negative.

-

Mass Range: 50-500 m/z.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Gas Flow: 10 L/min.

-

-

Data Analysis: Extract the mass for the main chromatographic peak and compare it to the theoretical exact mass calculated using the molecular formula C₈H₄F₃NO₂.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and powerful technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Rationale: The structure contains four key functional groups whose presence can be confirmed: a phenolic O-H, an aromatic ring, a nitrile (C≡N), and the trifluoromethoxy group (C-F, C-O).

-

Expected Absorption Bands:

Table 2: Predicted FTIR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics | Reference |

| 3550 - 3200 | Phenolic O-H | Stretching | Strong, Broad (due to H-bonding) | [2] |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak | [2] |

| 2260 - 2220 | Nitrile C≡N | Stretching | Medium, Sharp | [2][3] |

| 1620 - 1580 | Aromatic C=C | Stretching | Medium | [2] |

| 1250 - 1000 | C-F and C-O | Stretching | Strong, Complex Bands | - |

The presence of a broad band around 3300 cm⁻¹ and a sharp, intense peak near 2230 cm⁻¹ would provide strong initial evidence for the hydroxyl and nitrile functionalities, respectively.

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is powered on and has completed its diagnostic checks.

-

Background Spectrum: Clean the ATR crystal surface with isopropanol using a lint-free wipe and allow it to dry completely. Collect a background spectrum to account for atmospheric CO₂ and H₂O absorbance.[3]

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage. Apply pressure using the anvil.

-

Spectrum Acquisition: Initiate the sample scan (typically 16-32 scans are co-added for a good signal-to-noise ratio) over a range of 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is automatically generated as the ratio of the sample scan to the background scan. Identify and label the key absorption peaks.

Multinuclear NMR Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, establishing the carbon-hydrogen framework and the precise location of substituents through chemical shifts, signal integrations, and spin-spin coupling. For a fluorinated compound, ¹⁹F NMR is indispensable.

¹H NMR Spectroscopy

-

Rationale: The proton NMR will reveal the number of distinct protons on the aromatic ring, their relative positions (ortho, meta, para), and their coupling to each other and potentially to the fluorine atoms of the -OCF₃ group.

-

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

-

The aromatic region will display signals for three protons on a substituted benzene ring. The substitution pattern is 1,2,4.

-

H-6: Expected to be a doublet, coupled to H-5. Its chemical shift will be influenced by the ortho -OH group and the para -CN group.

-

H-5: Expected to be a doublet of doublets, coupled to H-6 and H-3.

-

H-3: Expected to be a small doublet or singlet-like peak, coupled only weakly to H-5 (meta coupling). It may also show long-range coupling to the fluorine atoms (⁴JH-F).[4]

-

-OH: A broad singlet, exchangeable with D₂O. Its chemical shift is concentration and temperature dependent.

-

Table 3: Predicted ¹H NMR Chemical Shifts and Couplings

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| OH | ~10.5 | br s | - | Acidic phenolic proton, H-bonding in DMSO |

| H-5 | ~7.20 | dd | ³JH5-H6 ≈ 8.5, ⁴JH5-H3 ≈ 2.5 | Ortho to H-6, Meta to H-3 |

| H-6 | ~7.05 | d | ³JH6-H5 ≈ 8.5 | Ortho to H-5, shielded by -OH |

| H-3 | ~7.45 | d (or q) | ⁴JH3-H5 ≈ 2.5, (⁴JH-F ≈ 1-2) | Deshielded by ortho -OCF₃, meta to H-5 |

¹⁹F NMR Spectroscopy

-

Rationale: This experiment directly observes the fluorine nuclei. It confirms the presence of the -OCF₃ group and can provide valuable information through long-range couplings.

-

Predicted ¹⁹F NMR Spectrum (470 MHz, DMSO-d₆):

-

A single signal is expected for the three equivalent fluorine atoms of the -OCF₃ group.

-

This signal may appear as a narrow singlet or be slightly broadened. Long-range coupling to the ortho proton (H-3) might resolve into a small doublet or quartet-like pattern, though this is not always observed.[4]

-

The chemical shift for -OCF₃ groups on an aromatic ring typically appears between -56 and -60 ppm relative to CFCl₃.[4]

-

¹³C NMR Spectroscopy

-

Rationale: The ¹³C NMR spectrum reveals the number of unique carbon environments and provides crucial information about the electronic nature of the substituents. The carbon of the -OCF₃ group will show a characteristic large one-bond coupling to the fluorine atoms.

-

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

-

C-OCF₃: This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). This is a hallmark signal. The coupling constant is expected to be large, around 255 Hz.[4]

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (approx. 100-160 ppm).

-

C-1 (-CN) and C-4 (-OH) will be quaternary and have lower intensity.

-

C-2 (-OCF₃) will be a quaternary carbon, and its signal will show a smaller two-bond C-F coupling (²JC-F).

-

The protonated carbons (C-3, C-5, C-6) will be more intense. C-3 may show a small three-bond C-F coupling (³JC-F).[4]

-

-

C≡N: The nitrile carbon will appear downfield, typically around 115-120 ppm, with a characteristically low intensity.

-

2D NMR Spectroscopy (HSQC & HMBC)

-

Rationale: While 1D NMR provides a list of parts, 2D NMR builds the final assembly.

-

HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton with the carbon it is attached to. This will definitively assign the signals for C-3, C-5, and C-6.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key to confirming the substitution pattern.

-

-

Key Predicted HMBC Correlations:

-

H-3 will show a correlation to C-1 (3-bond), C-5 (3-bond), and C-2 (2-bond). The correlation to the quaternary C-2 bearing the -OCF₃ group is critical.

-

H-5 will show correlations to C-1 (3-bond), C-3 (3-bond), and C-4 (2-bond). The correlation to the quaternary C-4 bearing the -OH group is critical.

-

H-6 will show a correlation to C-4 (2-bond) and C-2 (not expected, 4 bonds).

-

Caption: Key expected HMBC correlations to confirm the substituent positions.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve the polar compound and to slow down the exchange of the phenolic proton, allowing it to be observed.

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Acquisition Parameters:

-

¹H: Acquire 16-32 scans with a spectral width of ~16 ppm.

-

¹³C: Acquire 1024-2048 scans using proton decoupling, with a spectral width of ~250 ppm.

-

¹⁹F: Acquire 64-128 scans with a spectral width of ~100 ppm.

-

2D Experiments (HSQC, HMBC): Use standard pulse programs and optimize parameters for the expected chemical shift ranges. Acquisition times are typically longer (1-4 hours).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Integrated Analysis and Conclusion

-

HRMS confirmed the molecular formula is C₈H₄F₃NO₂.

-

FTIR confirmed the presence of -OH, -CN, and aromatic functionalities.

-

¹³C NMR showed 8 distinct carbon signals, including a nitrile carbon (~118 ppm) and a characteristic quartet for the -OCF₃ carbon, confirming its presence.

-

¹H NMR showed three aromatic protons with a coupling pattern consistent with a 1,2,4-trisubstituted ring.

-

¹⁹F NMR showed a single signal, confirming the presence of a single -OCF₃ group.

-

HSQC correlated the proton signals to their directly attached carbons.

-

HMBC provided the definitive connectivity. The correlation from H-3 to the quaternary carbon C-2 (bearing the -OCF₃) and from H-5 to the quaternary carbon C-4 (bearing the -OH) locks the substituents into their respective positions, unequivocally confirming the structure as This compound .

This systematic, multi-technique approach provides a self-validating and irrefutable body of evidence. Each piece of data corroborates the others, leaving no ambiguity in the final structural assignment and ensuring the highest degree of scientific integrity for downstream applications.

References

-

Kuck, D., & Grützmacher, H. F. (1979). Site of protonation of benzonitrile hydrogen interchange in the protonated species. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

PubChem. (n.d.). 4-hydroxy-2-(trifluoromethyl)benzonitrile. PubChem Compound Summary for CID 2783153. Retrieved from: [Link]

-

NIST. (n.d.). Benzonitrile. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from: [Link]

-

Wyrzykiewicz, T., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2011. Available at: [Link]

-

Huneycutt, A. J., et al. (2024). Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. Physical Chemistry Chemical Physics, 26(8), 6035-6045*. Available at: [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[19F NMR]. Retrieved from: [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[1H NMR]. Retrieved from: [Link]

-

SpectraBase. (n.d.). Trifluoromethoxy-benzene - Optional[13C NMR]. Retrieved from: [Link]

-

McLafferty, F. W. (1957). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 29(9), 1383-1383. Available at: [Link]

-

Cisneros, L., et al. (2020). Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. Journal of Physical Organic Chemistry, 33(11), e4108. Available at: [Link]

-

Arumugam, S., & Santhanam, T. (2005). Dipole Moment and FT-IR studies of Phenol with some substituted anilines. Journal of Molecular Structure, 753(1-3), 133-139. Available at: [Link]

-

InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from: [Link]

- European Patent Office. (2019). Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile (EP 3696164 A1).

-

McHugh, S., et al. (2003). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Pharmaceutical and Biomedical Analysis, 33(1), 1-8. Available at: [Link]

-

Kumar, A., & Singh, A. (2018). Recent Trends in Analytical Techniques for Impurity Profiling. Critical Reviews in Analytical Chemistry, 48(6), 513-528. Available at: [Link]

-

SpectraBase. (n.d.). 3-PHENYL-ACROLEYL-NITRILE - Optional[FTIR]. Retrieved from: [Link]

-

Novak, B., et al. (2022). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. Molecules, 27(19), 6599. Available at: [Link]

-

Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(9), 1046-1052. Available at: [Link]

-

Dr. Anaji. (2023, February 25). FTIR-18 || IR spectra of Alcohols & phenols | Diff b/w Pri, sec & Ter alcohols [Video]. YouTube. Available at: [Link]

-

Chromatography Today. (2014, March 9). Fluorine Analysis Using Molecular Absorption Spectroscopy. Available at: [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. PubChem Compound Summary for CID 78135. Retrieved from: [Link]

Sources

Introduction: The Significance of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile and Its Solubility

An In-Depth Technical Guide to the Solubility of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound in organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a deep understanding of this compound's behavior in various solvent systems. This document will delve into the physicochemical properties of the molecule, the rationale for solvent selection, detailed experimental protocols for solubility determination, and the interpretation of solubility data for practical applications.

This compound is a substituted aromatic compound featuring a hydroxyl, a trifluoromethoxy, and a nitrile functional group. While specific applications of this exact molecule are not widely documented in publicly available literature, its structural motifs are prevalent in pharmacologically active compounds and agrochemicals. The trifluoromethoxy group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a valuable substituent in medicinal chemistry.

The solubility of a compound is a critical physicochemical property that dictates its utility in numerous applications, from drug formulation to reaction chemistry. For a compound like this compound, understanding its solubility in a range of organic solvents is paramount for:

-

Drug Development: Solubility influences bioavailability, formulation options, and the feasibility of parenteral administration. Poorly soluble compounds often present significant challenges in achieving therapeutic concentrations.

-

Chemical Synthesis and Purification: Knowledge of solubility is essential for selecting appropriate solvents for chemical reactions, as well as for purification techniques like crystallization. The principle of "like dissolves like" is a fundamental concept in this context.

-

Analytical Method Development: The choice of solvent is crucial for developing analytical methods such as High-Performance Liquid Chromatography (HPLC) and UV-Vis spectroscopy.

This guide will provide a robust framework for experimentally determining and interpreting the solubility of this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its functional groups and the overall molecular structure.

Table 1: Physicochemical Properties of this compound and Structurally Similar Compounds

| Property | This compound | 4-Hydroxy-2-(trifluoromethyl)benzonitrile | 4-Hydroxy-3-(trifluoromethyl)benzonitrile |

| Molecular Formula | C₈H₄F₃NO | C₈H₄F₃NO | C₈H₄F₃NO |

| Molecular Weight | 187.12 g/mol | 187.12 g/mol | 187.12 g/mol |

| Appearance | Not specified | White to pale cream powder | White solid |

| Melting Point | Not specified | 119.5-125.5 °C | 171-175 °C |

| Predicted Water Solubility | Likely poorly soluble | Insoluble in water | Insoluble in water |

Structural Features Influencing Solubility:

-

Aromatic Benzene Ring: The core benzene ring is nonpolar and contributes to the compound's solubility in nonpolar and moderately polar solvents.

-

Hydroxyl Group (-OH): This group is polar and capable of acting as both a hydrogen bond donor and acceptor. This will enhance solubility in polar protic solvents like alcohols. The acidic nature of the phenolic hydroxyl group also suggests that its solubility will be significantly increased in basic aqueous solutions due to salt formation.

-

Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor. This contributes to solubility in polar aprotic solvents.

-

Trifluoromethoxy Group (-OCF₃): This group is highly lipophilic and has a significant impact on the molecule's overall polarity. While the oxygen atom can act as a weak hydrogen bond acceptor, the strong electron-withdrawing nature of the fluorine atoms reduces its basicity. The trifluoromethoxy group generally increases solubility in nonpolar organic solvents.

Based on these structural features, a qualitative prediction of the solubility of this compound in different classes of organic solvents can be made.

Predicted Solubility Trends:

-

High Solubility: Expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, methanol) due to the presence of the hydroxyl and nitrile groups.

-

Moderate Solubility: Likely in less polar solvents (e.g., toluene, dichloromethane) due to the influence of the aromatic ring and the trifluoromethoxy group.

-

Low Solubility: Expected in highly nonpolar solvents (e.g., hexane, cyclohexane) as the polar functional groups will hinder dissolution.

-

Very Low Solubility: Predicted to be very poorly soluble in water, a characteristic common for many organic molecules of this size.

Rationale for Solvent Selection in Solubility Screening

The selection of a diverse range of organic solvents is crucial for building a comprehensive solubility profile. The chosen solvents should span a wide range of polarities and hydrogen bonding capabilities.

Table 2: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index | Boiling Point (°C) | Rationale |

| Nonpolar | n-Hexane | 0.1 | 69 | Represents aliphatic hydrocarbons; assesses baseline solubility in nonpolar media. |

| Toluene | 2.4 | 111 | Aromatic hydrocarbon; evaluates π-π stacking interactions with the benzene ring. | |

| Polar Aprotic | Dichloromethane | 3.1 | 40 | A common solvent for organic reactions; assesses solubility in a moderately polar, non-hydrogen bonding environment. |

| Ethyl Acetate | 4.4 | 77 | An ester with hydrogen bond accepting capability; widely used in chromatography and extractions. | |

| Acetone | 5.1 | 56 | A ketone with strong dipole moment; a good solvent for many organic compounds. | |

| Acetonitrile | 5.8 | 82 | A nitrile with a strong dipole moment; often used in HPLC. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | A highly polar aprotic solvent; often used to dissolve poorly soluble compounds for biological screening. | |

| Polar Protic | Methanol | 5.1 | 65 | A simple alcohol capable of hydrogen bonding; often used in crystallization. |

| Ethanol | 4.3 | 78 | A common and less toxic alcohol; widely used as a solvent and for crystallization. | |

| Isopropanol | 3.9 | 82 | A slightly less polar alcohol than ethanol. |

Experimental Protocol for Solubility Determination

A multi-tiered approach is recommended for determining the solubility of this compound. This begins with a qualitative assessment followed by a quantitative analysis.

Qualitative Solubility Assessment

This initial screening provides a rapid estimation of solubility.

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the selected organic solvent in 0.2 mL increments.

-

After each addition, vortex the mixture for 30 seconds.

-

Observe the mixture for complete dissolution.

-

Categorize the solubility as:

-

Very Soluble: Dissolves completely in less than 1 mL of solvent.

-

Soluble: Dissolves completely in 1 mL of solvent.

-

Slightly Soluble: Partial dissolution is observed in 1 mL of solvent.

-

Insoluble: No visible dissolution in 1 mL of solvent.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a standard technique for determining thermodynamic solubility.

Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent from Table 2. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

-

Analysis by HPLC or UV-Vis Spectroscopy:

-

HPLC Method:

-

Develop a suitable HPLC method with a UV detector. A reverse-phase C18 column is a good starting point.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Inject the filtered sample (appropriately diluted if necessary) and determine its concentration from the calibration curve.

-

-

UV-Vis Spectroscopy Method:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the filtered, saturated solution (after appropriate dilution) and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

-

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor

-

-

Interpretation of Solubility Data and Practical Applications

The experimentally determined solubility data can be compiled into a comprehensive table for easy comparison.

Table 3: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Interpretation and Application |

| n-Hexane | < 0.1 | Poor solubility suggests it would be a good anti-solvent for crystallization. |

| Toluene | 5 - 10 | Moderate solubility may be suitable for certain chemical reactions. |

| Dichloromethane | 20 - 30 | Good solubility indicates its utility as a reaction solvent or for extraction. |

| Ethyl Acetate | 50 - 70 | High solubility makes it a good candidate for purification by column chromatography. |

| Acetone | > 100 | Very high solubility suggests it could be a primary solvent for creating stock solutions. |

| Acetonitrile | 80 - 100 | High solubility is advantageous for analytical method development using HPLC. |

| DMSO | > 200 | Excellent solubility, making it ideal for preparing highly concentrated stock solutions for high-throughput screening in drug discovery. |

| Methanol | 60 - 80 | High solubility, but the protic nature might influence reaction pathways. A good candidate for crystallization when paired with an anti-solvent like water. |

| Ethanol | 40 - 60 | Good solubility in a pharmaceutically acceptable solvent, which is relevant for formulation development. |

| Isopropanol | 30 - 50 | Good solubility, providing another option for formulation and purification. |

Application Insights:

-

For Drug Development: A high solubility in solvents like ethanol or isopropanol is promising for developing liquid formulations. For oral solid dosage forms, understanding the dissolution rate in aqueous media will be the next critical step. The high lipophilicity imparted by the trifluoromethoxy group may lead to good membrane permeability, which, if coupled with adequate solubility, could result in favorable oral bioavailability.

-

For Chemical Synthesis: The solubility profile guides the choice of reaction solvents to ensure all reactants are in the same phase. For purification, a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature would be ideal for recrystallization. A solvent pair, such as acetone/hexane, could also be explored.

Safety Precautions

As with any chemical, it is crucial to handle this compound and the organic solvents with appropriate safety measures.

-

Always consult the Safety Data Sheet (SDS) for this compound and each solvent before use.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes.

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. (n.d.).

- Thermodynamic modeling of activity coefficient and prediction of solubility - PubMed. (n.d.).

- Predicting solubility curves via a thermodynamic cycle and machine learning. (n.d.).

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models - PubMed. (2025, April 15).

- How to determine the solubility of a substance in an organic solvent ? | ResearchGate. (2024, May 28).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- The Importance of Solubility for New Drug Molecules. (2020, May 11).

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (n.d.).

- Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (n.d.).

- 4-HYDROXY-3-(TRIFLUOROMETHYL)BENZONITRILE - Echemi. (n.d.).

- Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14).

- Solubility of Organic Compounds. (2023, August 31).

- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 11).

- 3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7).

- Guide for crystallization. (n.d.).

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes - PharmaGuru. (2025, March 26).

- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).

- IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. (n.d.).

spectroscopic data for 4-Hydroxy-2-(trifluoromethoxy)benzonitrile

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile

Authored by a Senior Application Scientist

This guide provides a detailed technical overview of the essential spectroscopic techniques required for the structural elucidation and purity assessment of this compound. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and fine chemical industries, this document synthesizes predictive data analysis with established analytical methodologies. We will explore the theoretical underpinnings of the expected spectral data and provide robust, field-tested protocols for data acquisition.

Introduction: The Molecular Profile of this compound

This compound, with the molecular formula C₈H₄F₃NO, is a substituted aromatic compound of interest in medicinal chemistry and materials science.[1][2] Its unique substitution pattern—a hydroxyl group, a trifluoromethoxy group, and a nitrile group on a benzene ring—gives rise to a distinct electronic and structural profile. Accurate and unambiguous characterization is paramount for ensuring its identity and purity in any application. Spectroscopic analysis provides the necessary tools for this confirmation.

This guide will focus on the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will present a predicted spectrum based on established principles of chemical structure and spectroscopy, followed by a detailed experimental protocol for acquiring high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern for the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the three substituents. The hydroxyl (-OH) group is an activating, ortho-para directing group, while the nitrile (-CN) and trifluoromethoxy (-OCF₃) groups are deactivating, meta-directing groups.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~7.7 | d | ~8.5 | Downfield shift due to anisotropic effect of the nitrile group. |

| H-5 | ~7.1 | dd | J = ~8.5, ~2.5 | Influenced by both neighboring protons. |

| H-3 | ~7.3 | d | ~2.5 | Ortho to the electron-donating hydroxyl group. |

| -OH | ~10.5 | br s | - | Exchangeable proton, chemical shift is concentration and temperature dependent. |

Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is strategic. It is a polar aprotic solvent that will effectively solubilize the compound and, importantly, allow for the observation of the hydroxyl proton, which might be lost to exchange in protic solvents like D₂O or methanol-d₄. A 400 MHz spectrometer provides sufficient resolution to distinguish the fine coupling patterns in the aromatic region.[3]

Workflow for ¹H NMR Data Acquisition and Interpretation

Caption: FTIR-ATR experimental workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. For this compound, the molecular weight is 187.12 g/mol . [2] Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 187. This peak confirms the molecular weight of the compound.

-

Key Fragments:

-

m/z = 168: Loss of a fluorine atom ([M-F]⁺).

-

m/z = 158: Loss of the formyl group ([M-CHO]⁺).

-

m/z = 118: Loss of the -OCF₃ group.

-

Predicted High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

-

Calculated Exact Mass for C₈H₄F₃NO [M+H]⁺: 188.0318

-

Calculated Exact Mass for C₈H₄F₃NO [M-H]⁻: 186.0172 [4] Trustworthiness Through Orthogonal Techniques: The combination of NMR, IR, and MS provides a comprehensive and self-validating dataset. The molecular formula determined by HRMS should be consistent with the structural information derived from NMR and the functional groups identified by IR. Any discrepancy would indicate an incorrect assignment or the presence of an impurity.

Conclusion: A Multi-faceted Approach to Spectroscopic Characterization

The structural elucidation of this compound is a clear example of the necessity of a multi-technique spectroscopic approach. While this guide provides a robust framework based on predictive data, the acquisition of actual experimental data using the protocols outlined herein is essential for unequivocal confirmation. By understanding the expected spectral features and the reasoning behind them, researchers can confidently interpret their data, ensure the identity and purity of their material, and advance their scientific objectives.

References

- Electronic Supplementary Information - The Royal Society of Chemistry.

- 4-hydroxy-2-(trifluoromethyl)benzonitrile (C8H4F3NO) - PubChemLite.

- 4-Hydroxy-2-(trifluoromethyl)benzonitrile, 98% 250 mg - Thermo Fisher Scientific.

- 4-Hydroxy-2-(trifluoromethyl)benzonitrile | CAS 320-42-3 | SCBT.

Sources

An In-depth Technical Guide to the Biological Activity of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile Derivatives

Introduction: The Strategic Importance of Fluorination in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[1] The unique physicochemical properties imparted by moieties such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile.[1][2] These groups can enhance lipophilicity, facilitate passage across biological membranes like the blood-brain barrier, and improve binding affinity to target proteins.[2]

This guide focuses on the therapeutic potential of a specific, yet versatile scaffold: 4-Hydroxy-2-(trifluoromethoxy)benzonitrile . This structure combines three key pharmacophoric elements: a hydroxylated benzene ring, a bio-activated trifluoromethoxy group, and a synthetically versatile nitrile moiety. While direct research on this specific scaffold is emerging, a comprehensive analysis of its constituent parts and related analogues allows us to map its potential biological activities and provide a robust framework for its investigation. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to explore this promising class of compounds.

Pillar 1: The Trifluoromethoxy Group - A Lipophilic Hydrogen Bond Acceptor

The trifluoromethoxy (-OCF3) group is a critical modulator of a drug candidate's properties. Unlike the more common trifluoromethyl group, the -OCF3 moiety is conformationally distinct and possesses a different electronic signature. Its primary contributions to a molecular scaffold include:

-

Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity, which can improve membrane permeability and aid in crossing the blood-brain barrier.[2] This is exemplified in the drug Riluzole, used for amyotrophic lateral sclerosis, where the trifluoromethoxy group is key to its neurological activity.[2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and overall bioavailability of a drug candidate.[3]

-

Modulation of Acidity: The powerful electron-withdrawing nature of the -OCF3 group influences the pKa of nearby acidic or basic centers. In the context of the 4-hydroxy-benzonitrile scaffold, it increases the acidity of the phenolic hydroxyl group, potentially altering its interactions with biological targets.

Pillar 2: The Benzonitrile Moiety - A Versatile Pharmacophore

The nitrile (-C≡N) group is far more than a simple synthetic intermediate; it is an influential pharmacophore in its own right. Its small size and linear geometry, combined with its electronic properties, allow it to serve several roles in drug-target interactions:

-

Carbonyl Bioisostere: The nitrile group can act as a bioisostere for a carbonyl group, mimicking its ability to participate in crucial hydrogen bonding interactions within a protein's active site.[4] This is observed in the nonsteroidal androgen receptor antagonist Bicalutamide, where the nitrile group forms a key hydrogen bond.[4]

-

Enzyme Inhibition: Benzonitrile derivatives have demonstrated a wide range of enzyme inhibitory activities. For instance, complex derivatives have been developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[5]

-

Broad-Spectrum Biological Activity: The benzonitrile scaffold is present in compounds with demonstrated anticancer, antimicrobial, and antiviral properties.[6] These activities often stem from the molecule's ability to interfere with fundamental cellular processes.[6]

Hypothesized Biological Activities and Therapeutic Targets

Based on the known activities of structurally related compounds, derivatives of this compound are prime candidates for investigation in several key therapeutic areas.

Anticancer Activity

Many benzonitrile-containing compounds exert anticancer effects by disrupting critical cellular machinery.[6]

-

Mechanism of Action Hypothesis: Derivatives may function as inhibitors of tubulin polymerization. By disrupting the dynamics of microtubules, these compounds can induce mitotic arrest and trigger apoptosis specifically in rapidly dividing cancer cells.[6] The trifluoromethoxy group could enhance cell permeability, delivering the pharmacophore more effectively to its intracellular target.

Agrochemical Applications

The benzonitrile scaffold is a well-established platform for agrochemicals.[7] Related structures, such as 4-halophenoxy-2-trifluoromethyl benzonitrile, are precursors to highly effective fungicides.[8]

-

Mechanism of Action Hypothesis: The this compound core could serve as a building block for novel fungicides or herbicides. The trifluoromethoxy group can enhance metabolic stability in the environment, providing longer-lasting crop protection.[9]

Neurological Disorders

The proven ability of the trifluoromethoxy group to improve blood-brain barrier penetration makes this scaffold attractive for central nervous system (CNS) targets.[2][7]

-

Mechanism of Action Hypothesis: Derivatives could be designed to target enzymes or receptors implicated in neurodegenerative diseases. The scaffold's functionality allows for synthetic modifications to achieve selectivity for specific CNS targets.

Experimental Workflows for Biological Activity Screening

To validate the therapeutic potential of novel this compound derivatives, a systematic screening process is essential. The following protocols provide a self-validating framework for initial investigation.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration at which a compound exhibits cytotoxic effects against a cancer cell line, providing a quantitative IC50 (half-maximal inhibitory concentration) value.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., HCT116 for colon cancer, A549 for lung cancer) in appropriate media until approximately 80% confluency.

-

Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the test derivative (e.g., from 100 µM to 0.1 nM) in culture media. Replace the media in the wells with the compound-containing media. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Experimental Protocol 2: In Vitro Fungicidal Activity via Agar Well Diffusion

This method provides a qualitative and semi-quantitative assessment of a compound's ability to inhibit fungal growth.[6]

Methodology:

-

Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 45-50°C.

-

Inoculation: Add a standardized inoculum of the target fungus (e.g., Aspergillus niger, Fusarium oxysporum) to the molten PDA, mix thoroughly, and pour into sterile Petri dishes. Allow the agar to solidify.

-

Well Creation: Use a sterile cork borer (6-8 mm diameter) to create uniform wells in the solidified agar.

-

Compound Addition: Prepare stock solutions of the test derivatives in a suitable solvent (e.g., DMSO). Add a specific volume (e.g., 100 µL) of each compound solution into a separate well. Use a standard fungicide (e.g., Fluconazole) as a positive control and the solvent alone as a negative control.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 3-5 days.

-

Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters.

-

Analysis: A larger zone of inhibition corresponds to greater antifungal activity. The minimum inhibitory concentration (MIC) can be determined by testing serial dilutions of the compound.

Caption: Workflow for assessing antifungal activity via the agar well diffusion method.

Data Presentation and Interpretation

Quantitative data from screening assays should be organized for clear comparison. The table below provides a template for summarizing results from a primary cytotoxicity screen against various cancer cell lines.

| Compound ID | Derivative Structure | HCT116 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |

| Lead-001 | R = H | 15.2 ± 1.8 | 22.5 ± 2.1 | 18.9 ± 1.5 |

| Deriv-002 | R = CH3 | 8.7 ± 0.9 | 12.1 ± 1.3 | 9.5 ± 1.1 |

| Deriv-003 | R = Cl | 2.1 ± 0.3 | 4.8 ± 0.6 | 3.2 ± 0.4 |

| Doxorubicin | (Positive Control) | 0.05 ± 0.01 | 0.08 ± 0.01 | 0.06 ± 0.01 |

Data are hypothetical and for illustrative purposes only.

Interpretation: In this hypothetical example, the addition of a chloro- group at position 'R' (Deriv-003) significantly enhances cytotoxic potency compared to the unsubstituted lead compound. This suggests a structure-activity relationship (SAR) where an electron-withdrawing group at this position is favorable for activity. Such insights are crucial for guiding the next cycle of lead optimization.

Visualizing a Potential Mechanism of Action

To understand how these derivatives might exert their effects at a molecular level, it is helpful to visualize their interaction with a signaling pathway. For instance, if a derivative is found to be a kinase inhibitor, it would interrupt a phosphorylation cascade that promotes cancer cell survival.

Caption: Hypothesized inhibition of a pro-survival kinase pathway by a benzonitrile derivative.

Conclusion and Future Perspectives

The this compound scaffold represents a promising frontier in the search for novel bioactive agents. The unique combination of a hydroxyl group for hydrogen bonding, a trifluoromethoxy group for enhanced pharmacokinetics, and a versatile benzonitrile moiety provides a rich platform for synthetic modification and biological exploration. The systematic application of the experimental workflows detailed in this guide will enable researchers to efficiently screen derivatives, establish structure-activity relationships, and identify lead candidates for development in oncology, agriculture, and neurology. Future work should focus on synthesizing a diverse library of derivatives and exploring their efficacy and safety in more advanced preclinical models.

References

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. brieflands.com [brieflands.com]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to 4-Hydroxy-2-(trifluoromethoxy)benzonitrile: Synthesis, Properties, and Applications as a Strategic Chemical Intermediate

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest for its unique ability to modulate key molecular properties. This guide provides an in-depth technical overview of 4-Hydroxy-2-(trifluoromethoxy)benzonitrile, a specialized aromatic building block. While its direct study is not extensively documented, its structural motifs—a phenolic hydroxyl group, a nitrile, and a trifluoromethoxy substituent—position it as a high-value intermediate for accessing novel chemical entities.

The trifluoromethoxy group is distinct from its more common cousin, the trifluoromethyl (-CF₃) group. It is one of the most lipophilic substituents used in drug design, significantly enhancing membrane permeability.[1] Concurrently, the strong carbon-fluorine bonds within the -OCF₃ moiety confer exceptional metabolic stability, protecting adjacent sites from enzymatic degradation and often increasing a drug candidate's half-life.[1][2] The strategic placement of the hydroxyl and nitrile groups on the this compound scaffold offers orthogonal chemical handles for diverse and predictable derivatization, making it a powerful tool for researchers in drug discovery and fine chemical synthesis.

Physicochemical & Spectroscopic Profile

While a dedicated CAS number for this compound is not readily found in major chemical databases, its properties can be reliably predicted based on its constituent parts and comparison to isomeric and analogous structures. For reference, related benzonitrile intermediates are well-characterized.[3][4][5]

Table 1: Physicochemical Properties of this compound and Related Analogues

| Property | This compound (Predicted) | 4-Hydroxy-2-(trifluoromethyl)benzonitrile[3][6] | 4-(Trifluoromethoxy)benzonitrile[4] |

| CAS Number | Not Assigned | 320-42-3 | 332-25-2 |

| Molecular Formula | C₈H₄F₃NO₂ | C₈H₄F₃NO | C₈H₄F₃NO |

| Molecular Weight | 203.12 g/mol | 187.12 g/mol | 187.12 g/mol |

| Appearance | Predicted to be a white to off-white solid | White to pale cream powder | Colorless to almost colorless clear liquid |

| Melting Point | N/A | 119.5-125.5 °C | N/A (Liquid at RT) |

| Boiling Point | N/A | N/A | 193 °C |

| Purity | ≥97% (Typical for research chemicals) | ≥97.5% (GC) | ≥98% (GC) |

Predicted Spectroscopic Signatures

A defining characteristic of this molecule is its trifluoromethoxy group, which provides a clear diagnostic signal in ¹⁹F NMR spectroscopy.

-

¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring, influenced by their positions relative to the three distinct functional groups. The phenolic proton would appear as a broad singlet, the position of which would be solvent-dependent.

-

¹³C NMR: Approximately eight distinct carbon signals would be expected, including the nitrile carbon (~115-120 ppm), carbons attached to the -OH and -OCF₃ groups, and the quartet signal for the -OCF₃ carbon due to coupling with fluorine.

-

¹⁹F NMR: A sharp singlet would be observed, characteristic of the -OCF₃ group, with a chemical shift distinct from that of a -CF₃ group.

-

IR Spectroscopy: Key stretches would include a broad O-H band (~3200-3500 cm⁻¹), a sharp C≡N stretch (~2220-2240 cm⁻¹), and strong C-F and C-O stretching bands.

Synthesis and Mechanistic Rationale

A plausible starting material is 2-Bromo-5-hydroxybenzonitrile (CAS 189680-06-6), which provides the correct substitution pattern for the hydroxyl and nitrile groups.[7] The core challenge is the introduction of the trifluoromethoxy group at the C2 position, ortho to the nitrile.

Caption: Proposed synthetic workflow for this compound.

Hypothetical Step-by-Step Experimental Protocol

This conceptual protocol is designed for robustness and requires optimization in a laboratory setting.

Step 1: Copper-Catalyzed Trifluoromethoxylation of 2-Bromo-5-hydroxybenzonitrile

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-Bromo-5-hydroxybenzonitrile (1.0 eq), a suitable copper(I) catalyst (e.g., CuI, 10-20 mol%), and a ligand (e.g., 1,10-phenanthroline, 20-40 mol%).

-

Causality: A copper catalyst is essential for mediating the nucleophilic substitution of the aryl bromide. The choice of a copper(I) source is standard for such transformations, and the ligand helps to stabilize the active catalytic species and improve reaction kinetics.[8]

-

-

Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add a high-boiling, anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). Add the trifluoromethoxylating agent (e.g., a pre-generated trifluoromethoxide salt or a reagent system like TMSCF₃/PhI(OAc)₂, ~1.5-2.0 eq).

-

Causality: Anhydrous conditions are critical as trifluoromethoxide is sensitive to moisture. A high-boiling solvent is required to achieve the necessary temperature to overcome the activation energy for the C-Br bond cleavage and C-O bond formation.

-

-

Reaction: Heat the reaction mixture to 100-140 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

-

Workup and Purification: Cool the mixture to room temperature and quench by pouring it into a cold aqueous solution of ammonium chloride. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the final product, this compound.

Reactivity and Applications in Synthesis

The value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity.

Caption: Reactivity map showing key transformations of the hydroxyl and nitrile groups.

-

Hydroxyl Group Reactivity: The phenolic -OH group is a nucleophile and can readily undergo O-alkylation or O-acylation to form ethers and esters, respectively. This provides a straightforward attachment point for linkers, side chains, or other pharmacophoric elements.

-

Nitrile Group Transformations: The nitrile group is a versatile functional handle. It can be: